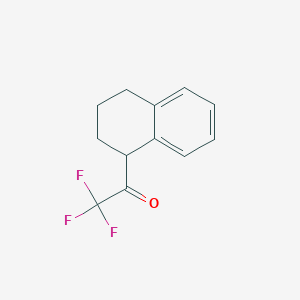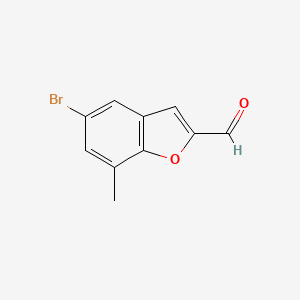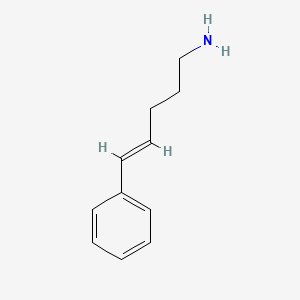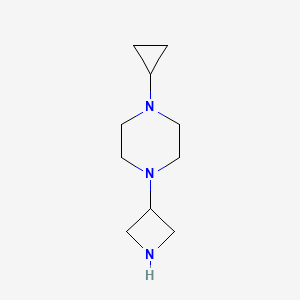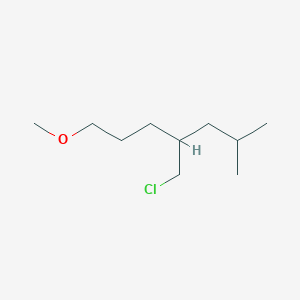
4-(Chloromethyl)-1-methoxy-6-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-methoxy-6-methylheptane is an organic compound that belongs to the class of chloromethylated alkanes. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a heptane backbone, which also contains a methoxy group (-OCH3) and a methyl group (-CH3). The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-6-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-methoxy-6-methylheptane with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxy-6-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methylated compound.
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-6-methylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethylated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-6-methylheptane involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Similar in having a methoxy and chloromethyl group but attached to a benzene ring.
4-Chlorobenzyl chloride: Contains a chloromethyl group attached to a benzene ring.
Uniqueness
4-(Chloromethyl)-1-methoxy-6-methylheptane is unique due to its aliphatic heptane backbone, which imparts different chemical properties compared to aromatic compounds like 4-methoxybenzyl chloride and 4-chlorobenzyl chloride. This uniqueness makes it suitable for specific applications where aliphatic compounds are preferred over aromatic ones.
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-6-methylheptane |
InChI |
InChI=1S/C10H21ClO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
RITHWMRRWRGOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


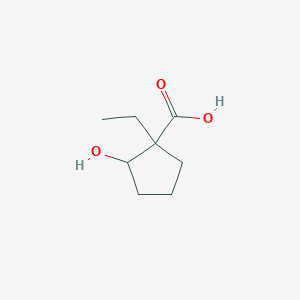

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

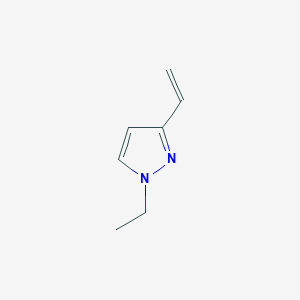
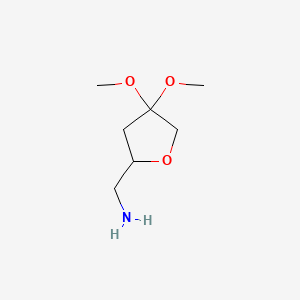
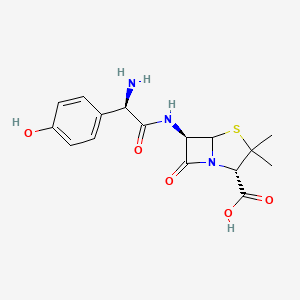
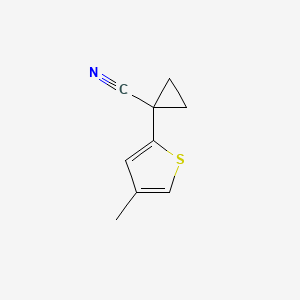
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
